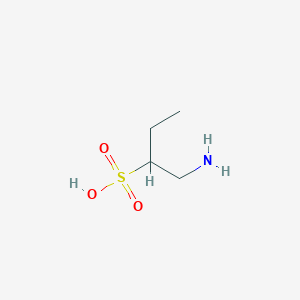
1-Aminobutane-2-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Aminobutane-2-sulfonic acid is an organic compound characterized by the presence of an amino group (-NH2) and a sulfonic acid group (-SO3H) attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Aminobutane-2-sulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of 1-aminobutane using sulfur trioxide or chlorosulfonic acid. The reaction typically requires controlled conditions to ensure the selective introduction of the sulfonic acid group.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain precise control over reaction parameters. This ensures high yield and purity of the final product. The process may also involve purification steps such as crystallization or distillation to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions: 1-Aminobutane-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reactions typically occur under basic conditions using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Nitrobutane-2-sulfonic acid or nitrosobutane-2-sulfonic acid.
Reduction: Butane-2-sulfonate or butane-2-sulfinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Aminobutane-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of dyes, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-aminobutane-2-sulfonic acid exerts its effects depends on its specific application. In biochemical contexts, the amino group can interact with various enzymes and receptors, influencing cellular processes. The sulfonic acid group can enhance the compound’s solubility and reactivity, facilitating its interaction with biological targets.
Comparación Con Compuestos Similares
1-Aminobutane-2-sulfonic acid can be compared with other sulfonic acid derivatives and amino acids:
Similar Compounds: Examples include 1-aminobutane, 2-aminobutane, and other sulfonic acid derivatives like methanesulfonic acid and benzenesulfonic acid.
Uniqueness: The presence of both an amino group and a sulfonic acid group in this compound provides unique reactivity and solubility properties, making it distinct from other similar compounds.
Propiedades
Número CAS |
98228-57-0 |
|---|---|
Fórmula molecular |
C4H11NO3S |
Peso molecular |
153.20 g/mol |
Nombre IUPAC |
1-aminobutane-2-sulfonic acid |
InChI |
InChI=1S/C4H11NO3S/c1-2-4(3-5)9(6,7)8/h4H,2-3,5H2,1H3,(H,6,7,8) |
Clave InChI |
FSEBHBXGQQSYMW-UHFFFAOYSA-N |
SMILES canónico |
CCC(CN)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]sulfanyl}acetonitrile](/img/structure/B14328325.png)
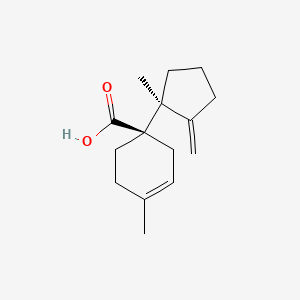
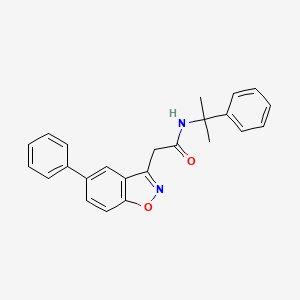
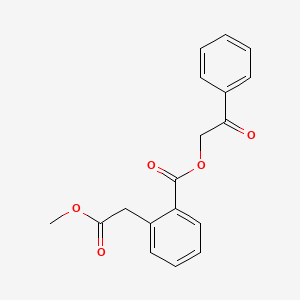
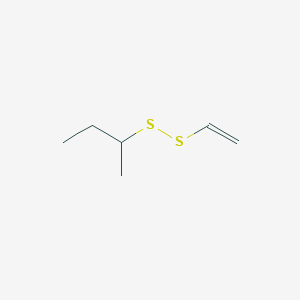
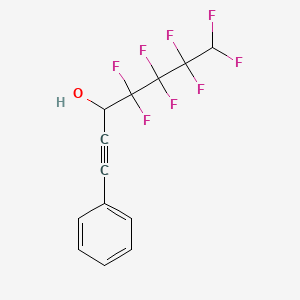
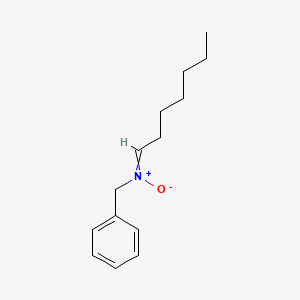
![1-[1,1-Bis(ethylsulfanyl)ethyl]-4-nitrobenzene](/img/structure/B14328399.png)
![Benzoic acid, 2-[[(5-carboxypentyl)amino]carbonyl]-](/img/structure/B14328403.png)
![12-Methyl-3-[(12-methyltetradecanoyl)oxy]tetradecanoic acid](/img/structure/B14328409.png)
![4-[Hydroxy(phenyl)phosphoryl]benzoic acid](/img/structure/B14328411.png)
![1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene](/img/structure/B14328414.png)
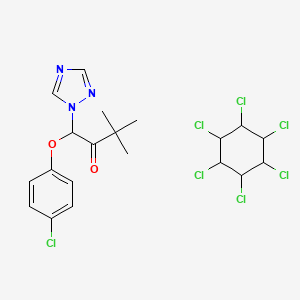
![N-[(4-Methoxyphenyl)carbamoyl]phosphoramidic dichloride](/img/structure/B14328423.png)
